molecular formula C5H7NO2S B6184927 3-(methoxymethoxy)-1,2-thiazole CAS No. 60666-82-2

3-(methoxymethoxy)-1,2-thiazole

Cat. No. B6184927
CAS RN: 60666-82-2
M. Wt: 145.2
InChI Key:
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Description

3-(Methoxymethoxy)-1,2-thiazole is an organic compound with the chemical formula C4H7NO2S. It is a heterocyclic compound containing both oxygen and sulfur atoms. It is a colorless liquid, and is soluble in water and organic solvents. It is used in a variety of applications, including pharmaceuticals, pesticides, and agricultural chemicals. In recent years, 3-(methoxymethoxy)-1,2-thiazole has gained interest due to its potential therapeutic uses, such as its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-(methoxymethoxy)-1,2-thiazole is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes, blocking their activity and preventing them from functioning properly. This inhibition of enzyme activity is thought to be responsible for the compound's ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(methoxymethoxy)-1,2-thiazole are not yet fully understood. However, it has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory and anti-bacterial properties. It has also been shown to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(methoxymethoxy)-1,2-thiazole in laboratory experiments include its low cost and availability, as well as its ability to inhibit the growth of cancer cells. However, there are some limitations to its use in laboratory experiments. For instance, the compound is not very stable and can decompose over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research into 3-(methoxymethoxy)-1,2-thiazole. These include further exploration of its potential therapeutic uses, such as its ability to inhibit the growth of cancer cells, as well as its potential use as a ligand in the synthesis of metal complexes. In addition, further research could be done into the compound's biochemical and physiological effects. Finally, further research could be done into the compound's stability and solubility, in order to make it easier to use in laboratory experiments.

Synthesis Methods

3-(Methoxymethoxy)-1,2-thiazole can be synthesized in several different ways. One method involves the reaction of 1-chloro-2-methoxyethane with 2-methoxy-1-thiophenol in the presence of a base. This reaction produces a cyclic sulfonium salt, which is then treated with aqueous sodium hydroxide to yield 3-(methoxymethoxy)-1,2-thiazole. Another method involves the reaction of 1-chloro-2-methoxyethane with 2-thiophenol in the presence of a base. This reaction produces a cyclic sulfonium salt, which is then treated with aqueous sodium hydroxide to yield 3-(methoxymethoxy)-1,2-thiazole.

Scientific Research Applications

3-(Methoxymethoxy)-1,2-thiazole has been studied for a variety of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a reactant in organic synthesis. It has also been studied for its potential therapeutic uses, such as its ability to inhibit the growth of cancer cells. In addition, it has been used in the synthesis of organic compounds, such as polymers and surfactants, and as a catalyst in the synthesis of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(methoxymethoxy)-1,2-thiazole can be achieved through the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with sodium methoxide followed by reaction with 2-aminothiophenol.", "Starting Materials": [ "2-chloro-1,3-dimethylimidazolinium chloride", "sodium methoxide", "2-aminothiophenol" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,3-dimethylimidazolinium chloride in dry DMF.", "Step 2: Add sodium methoxide to the solution and stir for 30 minutes at room temperature.", "Step 3: Add 2-aminothiophenol to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Recrystallize the product from ethanol to obtain 3-(methoxymethoxy)-1,2-thiazole." ] }

CAS RN

60666-82-2

Product Name

3-(methoxymethoxy)-1,2-thiazole

Molecular Formula

C5H7NO2S

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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